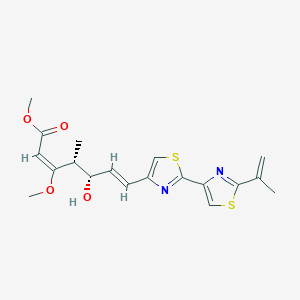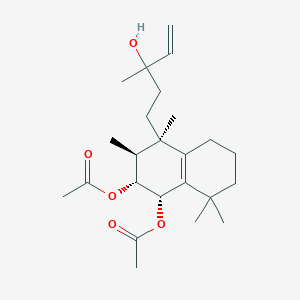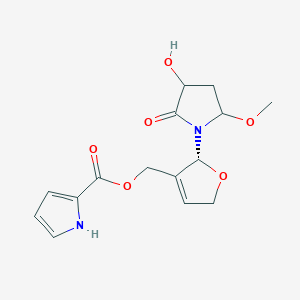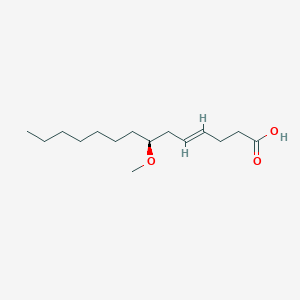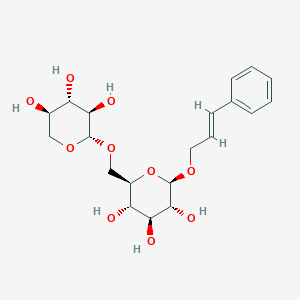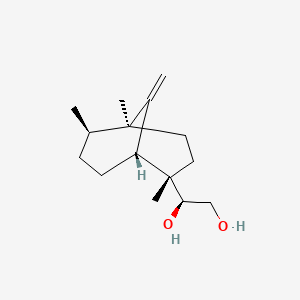
Taurohyocholate
Übersicht
Beschreibung
Taurohyocholic acid is a 3alpha-hydroxy steroid, a 6alpha-hydroxy steroid, a 7alpha-hydroxy steroid, and an amino sulfonic acid . It is functionally related to a cholic acid and is a conjugate acid of a taurohyocholate . It is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid .
Synthesis Analysis
Taurohyocholate is a product of the metabolism of Taurochenodeoxycholate which is catalyzed by the enzyme CYP3A4 . Taurocholic acid (TCA) biosynthesis increases significantly in certain conditions .Molecular Structure Analysis
The molecular formula of Taurohyocholate is C26H45NO7S . The IUPAC name is 2- [ [ (4 R )-4- [ (3 R ,5 R ,6 R ,7 S ,8 S ,9 S ,10 R ,13 R ,14 S ,17 R )-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1 H -cyclopenta [a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid .Chemical Reactions Analysis
Taurohyocholate is a bile acid and acts as a detergent to solubilize fats for absorption and is itself absorbed . It is used as a cholagogue and cholerectic .Physical And Chemical Properties Analysis
The molecular weight of Taurohyocholate is 515.7 g/mol . The InChI and SMILES strings provide a detailed view of the molecule’s structure .Wissenschaftliche Forschungsanwendungen
Role in Liver Cirrhosis
Taurohyocholic acid has been identified as an active promoting factor in the progression of liver cirrhosis . It’s not just a biomarker, but it actively contributes to the disease progression. The concentration of Taurohyocholic acid in the serum of cirrhotic patients is positively associated with the severity of the disease, as measured by the Child-Pugh classification . It promotes liver cirrhosis likely through activating hepatic stellate cells via upregulating TLR4 expression .
Bile Acid Metabolism
Taurohyocholic acid plays a vital role in studying bile acid metabolism. It’s used in research to understand the impact of bile acid metabolism on various diseases.
Drug Delivery Systems
Taurohyocholic acid is used in investigating drug delivery systems. It’s used in the development of targeted therapies, where the goal is to deliver drugs directly to the specific cells or tissues that they are intended to treat.
Cholestasis Prevention
Taurohyocholic acid has been found to have a protective effect against cholestasis, a condition where bile cannot flow from the liver to the duodenum . The simultaneous application of taurocholate with taurolithocholate, which causes cholestasis, is protected against by Taurohyocholic acid .
Biochemical Research
Taurohyocholic acid is used in biochemical research . It’s supplied by various biochemical companies and used in a variety of research applications .
Hepatocellular Necrosis
Taurohyocholic acid has been found to have a role in hepatocellular necrosis, a condition characterized by the death of liver cells . The frequency of hepatocellular necrosis was found to be inversely correlated with the ability of the coinfused bile salt to reverse the cholestatic effect of taurolithocholate .
Wirkmechanismus
Target of Action
Taurohyocholate, also known as taurohyocholic acid, primarily targets the hepatic stellate cells (LX-2) . These cells play a crucial role in liver fibrosis, a condition characterized by the excessive accumulation of extracellular matrix proteins including collagen that occurs in most types of chronic liver diseases .
Biochemical Pathways
Taurohyocholate is a metabolite that is catalyzed by the CYP3A4 enzyme . It is involved in the bile acid metabolism pathway , which is significantly affected in conditions like liver cirrhosis .
Pharmacokinetics
It is known that taurohyocholate is a taurine-conjugated form of the porcine-specific primary bile acid hyocholic acid . It is synthesized in the liver and plays a role in the digestion and absorption of dietary fats .
Result of Action
The molecular and cellular effects of Taurohyocholate’s action include the inhibition of cholesterol crystal precipitation by stabilizing cholesterol in the liquid-crystalline phase . It also prevents cholestasis and cellular necrosis induced by taurolithocholic acid in isolated rat livers . In the context of liver cirrhosis, Taurohyocholate promotes the disease progression by activating hepatic stellate cells via upregulating TLR4 expression .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Taurohyocholate. For instance, living in volcanic areas can expose individuals to various toxic compounds that pollute ground water, vegetables, and animals, contaminating humans via the food chain . These contaminants can potentially interact with Taurohyocholate and influence its action.
Zukünftige Richtungen
Future studies can evaluate the detailed mechanism of TCA activating hepatic stellate cell via TLR4 signaling with transgenic animal studies . The present study provides evidence of TCA as an active promoter in liver cirrhosis . Moreover, the gut microbiota plays a causal, or at least a correlative relationship in the development of diseases such as non-alcoholic fatty liver disease, obesity, inflammatory bowel disease, Alzheimer’s disease, Parkinson’s disease, allergy, and depression .
Eigenschaften
IUPAC Name |
2-[[(4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-3,6,7-trihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H45NO7S/c1-15(4-7-21(29)27-12-13-35(32,33)34)17-5-6-18-22-19(9-11-25(17,18)2)26(3)10-8-16(28)14-20(26)23(30)24(22)31/h15-20,22-24,28,30-31H,4-14H2,1-3H3,(H,27,29)(H,32,33,34)/t15-,16-,17-,18+,19+,20+,22+,23-,24+,25-,26-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSOLDPYUICCHJX-QZEPYOAJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCC(=O)NCCS(=O)(=O)O)C1CCC2C1(CCC3C2C(C(C4C3(CCC(C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](CCC(=O)NCCS(=O)(=O)O)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2[C@@H]([C@@H]([C@H]4[C@@]3(CC[C@H](C4)O)C)O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H45NO7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32747-07-2 | |
| Record name | Tauro-γ-muricholic acid | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z6K73MU7TF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



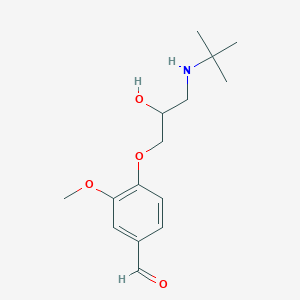

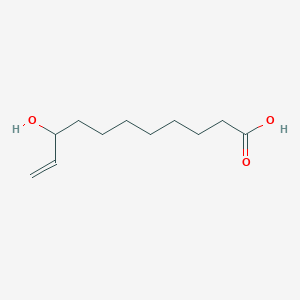



![2-[2-[(3E)-4,8-dimethylnona-3,7-dienyl]-3,5-dihydroxy-2-methyl-7-oxo-4,9-dihydro-3H-pyrano[2,3-e]isoindol-8-yl]-3-(1H-indol-3-yl)propanoic acid](/img/structure/B1249245.png)
